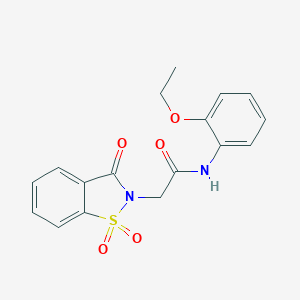

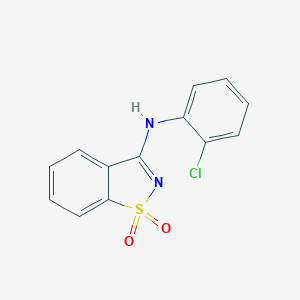

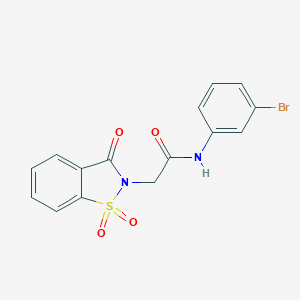

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is also known as BZML, and it belongs to the class of benzisothiazolone derivatives.

Scientific Research Applications

Synthesis and Applications in Biological Systems

Synthesis of Labelled Compounds

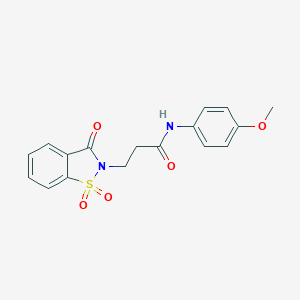

The compound was used in the synthesis of labeled compounds for further study, such as N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide. These labeled compounds are valuable in tracing and studying biological pathways and interactions (Xu & Trudell, 2005).

Bioactivity against Bacteria and Algae

Novel types of the compound were synthesized and evaluated for their inhibitory effects on certain bacteria and algae. For example, one type demonstrated significant bioactivity against heterotrophic bacteria and marine chlorella, indicating potential applications in combating infections or controlling algae populations (Yu et al., 2020).

Pharmacological Aspects and Safety Profiles

Non-Hepatotoxic Analogs of Acetaminophen

In the pursuit of safer pain relief options, analogs of the compound were synthesized and evaluated. These analogs maintained analgesic properties while significantly reducing the hepatotoxicity associated with acetaminophen, indicating potential as a safer alternative for pain management (Vaccarino et al., 2007).

Inhibition of Human Mast Cell Tryptase

Certain derivatives of the compound demonstrated potent inhibitory effects on human mast cell tryptase, a critical enzyme involved in allergic responses. These derivatives present a potential therapeutic route for conditions related to excessive mast cell activation (Combrink et al., 1998).

Metabolic Studies

- Studies on Drug Metabolism: The compound was utilized in metabolic studies to understand how drugs are metabolized in the human body. These studies are crucial for drug development and safety assessments (Bernardi et al., 1979).

Synthetic Applications and Antimicrobial Activity

Synthesis of Anti-inflammatory Agents

A series of derivatives were synthesized and evaluated for anti-inflammatory activities, showcasing the compound's utility in developing new anti-inflammatory medications (Nikalje et al., 2015).

Antimycobacterial and Antitumor Activities

New derivatives were synthesized and demonstrated promising antimycobacterial and antitumor activities, indicating potential applications in treating tuberculosis and cancer (Güzel & Salman, 2006).

properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAWSBBZRRWLDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)

![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)